Piperidin-4-ylboronic acid

Description

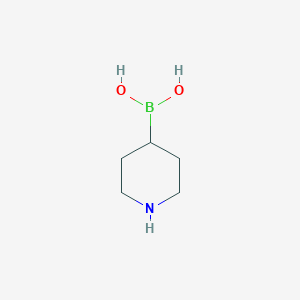

Structure

2D Structure

Properties

IUPAC Name |

piperidin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBWBVAONQOOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCNCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554568 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120347-72-0 | |

| Record name | Piperidin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Piperidin 4 Ylboronic Acid and Its Derivatives

Organometallic Approaches to Boronic Acid Formation

Organometallic reagents, characterized by a carbon-metal bond, serve as potent nucleophiles in the synthesis of boronic acids. mt.com The primary method involves the reaction of these reagents with electrophilic boron compounds, such as boric acid esters. rsc.orgnih.gov This approach is fundamental to creating the crucial carbon-boron bond.

A classic and effective method for generating a nucleophilic carbon center on a piperidine (B6355638) ring is through lithium-halogen exchange. This reaction is typically performed at low temperatures to prevent side reactions. rsc.org The process involves treating an N-protected 4-halopiperidine, such as N-Boc-4-iodopiperidine, with an organolithium reagent like n-butyllithium or tert-butyllithium. nih.gov This exchange is a rapid process that forms a 4-lithiated piperidine intermediate. nih.gov This highly reactive species is then immediately "trapped" by an electrophilic boric ester, most commonly triisopropyl borate (B1201080), to form a boronate ester. Subsequent acidic hydrolysis cleaves the ester to yield the desired piperidin-4-ylboronic acid. rsc.org The choice of protecting group on the piperidine nitrogen is crucial to ensure compatibility with the highly basic organolithium reagent.

Table 1: Representative Lithium-Halogen Exchange for Boronic Acid Synthesis

| Substrate Precursor | Reagents | Intermediate | Product | Ref. |

| N-Protected 4-Halopiperidine | 1. Alkyllithium (e.g., t-BuLi)2. Triisopropyl borate3. Acidic workup (e.g., HCl) | 4-Lithiated Piperidine | N-Protected this compound | rsc.org |

Similar to organolithium reagents, Grignard reagents are excellent nucleophiles for boronic acid synthesis. rsc.orgnih.gov The synthesis begins with the formation of a piperidinyl Grignard reagent by reacting an N-protected 4-halopiperidine with magnesium metal in an ether solvent. msu.edu This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. rsc.org The reaction forms a boronate ester, which upon acidic hydrolysis, yields the final this compound. A significant drawback of both the Grignard and organolithium methods is the low tolerance for certain functional groups due to the high reactivity of the organometallic intermediates. rsc.org

Table 2: Grignard Reagent-Mediated Borylation

| Substrate Precursor | Reagents | Intermediate | Product | Ref. |

| N-Protected 4-Halopiperidine | 1. Mg, Ether2. Trialkyl borate (e.g., B(OiPr)₃)3. Acidic workup | Piperidin-4-ylmagnesium halide | N-Protected this compound | rsc.org |

Transition-Metal-Catalyzed Borylation Strategies

Transition-metal catalysis offers milder reaction conditions and superior functional group tolerance compared to traditional organometallic methods. Palladium and nickel are the most prominent metals used for these transformations.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from organic halides or triflates. rsc.org In the context of piperidine synthesis, an N-protected 4-halopiperidine or its corresponding triflate is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgwhiterose.ac.uk The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), and requires a base such as potassium acetate (B1210297) (KOAc). whiterose.ac.uk This method is highly efficient and tolerates a wide array of functional groups, making it a preferred route in complex molecule synthesis. rsc.orgfrontiersin.org A variation of this method uses tetrahydroxydiboron (B82485) (BBA) as the boron source, which allows for the direct synthesis of boronic acids, thus avoiding a separate hydrolysis step. nih.gov

Table 3: Palladium-Catalyzed Miyaura Borylation of a Piperidine Precursor

| Substrate | Boron Source | Catalyst | Base | Product | Ref. |

| N-Boc-4-iodopiperidine | B₂pin₂ | PdCl₂(dppf) | KOAc | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | whiterose.ac.uk |

| Aryl/Heteroaryl Halides | BBA | Pd Precatalyst | Base | Aryl/Heteroaryl Boronic Acid | nih.gov |

Nickel-catalyzed borylation has emerged as a cost-effective and highly efficient alternative to palladium-based systems. upenn.edu Nickel catalysts can activate more inert C-O and C-Cl bonds and often exhibit different reactivity and selectivity. upenn.edu For the synthesis of piperidinylboronic acids and their aryl analogues, nickel-catalyzed Miyaura-type borylations of the corresponding halides and pseudohalides have been developed. organic-chemistry.org These reactions can utilize tetrahydroxydiboron (BBA) to directly afford boronic acids, or their trifluoroborate salts, under mild conditions—in some cases even at room temperature. nih.govorganic-chemistry.org Optimized catalytic systems, such as a combination of NiCl₂(dppp) and PPh₃, have proven effective for a wide range of substrates, including various heterocyclic systems. nih.govorganic-chemistry.org

Table 4: Nickel-Catalyzed Borylation of Aryl Halides

| Catalyst System | Boron Source | Substrate Type | Key Feature | Ref. |

| NiCl₂(dppp) / PPh₃ | BBA | Aryl/Heteroaryl Halides | Direct synthesis of boronic acids/trifluoroborates at room temperature | nih.govorganic-chemistry.org |

| Ni(COD)₂ / PCy₃ | Aryl Neopentylglycolboronates | Aryl Mesylates/Sulfamates | Cross-coupling to form biaryls | upenn.edu |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods to access chiral piperidine derivatives is of paramount importance for pharmaceutical applications. mdpi.comgoogle.com Several strategies have been developed to introduce chirality either before or during the borylation step.

One approach involves the catalytic enantioselective borylative migration of dehydropiperidine precursors. This method, developed by the Hall laboratory, provides access to enantiomerically enriched heterocyclic allylboronates in a single step. ualberta.ca Another powerful strategy is the enantioselective synthesis of chiral piperidines through the stepwise dearomatization and borylation of pyridine (B92270) precursors. hokudai.ac.jp

More directly, stereospecific nickel-catalyzed Miyaura borylations of chiral, enantioenriched allylic electrophiles (such as pivalates) derived from piperidine scaffolds can deliver highly enantioenriched allylboronates. acs.org By choosing the appropriate solvent and ligands, it is possible to control the stereochemical outcome, achieving either retention or inversion of configuration at the stereocenter. acs.org Furthermore, diastereoselective functionalization of the piperidine ring at the C2 position using chiral dirhodium catalysts can generate chiral piperidine derivatives that could serve as precursors for subsequent borylation. nih.gov These advanced methods provide critical access to the specific stereoisomers often required for biological activity.

Table 5: Examples of Stereoselective Synthetic Strategies for Piperidine Derivatives

| Method | Key Feature | Product Type | Ref. |

| Catalytic Enantioselective Borylative Migration | Single-step synthesis from dehydropiperidines | Enantioenriched Heterocyclic Allylboronates | ualberta.ca |

| Dearomatization/Borylation of Pyridines | Stepwise dearomatization and borylation | Chiral Piperidines | hokudai.ac.jp |

| Stereospecific Ni-Catalyzed Borylation | Retention or inversion of stereochemistry from allylic pivalates | Enantioenriched Allylboronates | acs.org |

| Asymmetric C-H Functionalization | Diastereoselective functionalization using chiral Rhodium catalysts | Chiral Substituted Piperidines | nih.gov |

Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidinylboronic acids, focusing on reducing environmental impact and improving efficiency.

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. nih.govyoutube.com They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or boric acid). nih.govornl.govrsc.org

Properties of DESs: DESs are often biodegradable, non-toxic, and have low volatility. nih.govyoutube.com Their properties can be tuned by varying the components. nih.gov

Boric Acid-Based DESs: Ternary DESs formed from choline chloride, polyethylene (B3416737) glycol, and boric acid have been reported for use in industrial processes. ornl.govrsc.org A patent also describes deep eutectic solvents comprising a (2-R-ethyl)-trimethylammonium salt and a Lewis acid such as boric acid or a boronic acid. google.com The use of such solvents could potentially be applied to the synthesis or purification of this compound, although specific examples are not yet prevalent in the literature.

Water as a Solvent: The use of water as a solvent is a key goal of green chemistry. Asymmetric addition reactions using chiral diamine catalysts have been successfully demonstrated in water, producing chiral sulfonamides from arylboronic acids in excellent yields and enantiomeric ratios. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com

Multicomponent Reactions: Reactions like the Petasis reaction, which combines an amine, a carbonyl compound, and a boronic acid, are inherently atom-economical as most of the reactants become part of the final product. mdpi.com

Catalytic C-H Borylation: Direct C-H borylation of arenes offers a more atom-economical route to arylboronic esters compared to traditional methods involving organometallic reagents. rsc.org While not directly applied to the piperidine ring itself, this principle can be relevant for synthesizing substituted arylpiperidine boronic acids.

Iridium-Catalyzed Imine Coupling: A 100% atom-economic process for the synthesis of C-substituted piperazines (a related N-heterocycle) involves the head-to-head coupling of imines catalyzed by an iridium complex. researchgate.net This highlights the potential for developing highly atom-economical routes for piperidine synthesis as well.

Iii. Mechanistic Investigations of Reactions Involving Piperidin 4 Ylboronic Acid

Cross-Coupling Reactions and Their Mechanistic Nuances

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The involvement of piperidin-4-ylboronic acid in these reactions introduces mechanistic questions related to the reactivity of sp³-hybridized organoboranes.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its mechanism has been extensively studied. organic-chemistry.orgorganic-chemistry.orgnih.gov When employing this compound, the key transmetalation step, where the piperidinyl group is transferred from boron to palladium, presents specific mechanistic considerations due to the sp³-hybridized nature of the carbon-boron bond. nih.gov

The transmetalation step in the Suzuki-Miyaura reaction is generally understood to proceed via one of two primary pathways: the "boronate" pathway or the "oxo-palladium" pathway. chembites.orgrsc.org The operative pathway is highly dependent on the reaction conditions, including the nature of the base, solvent, and the organoboron reagent itself. nih.govchembites.org

The Boronate Pathway: In this pathway, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. organic-chemistry.org This activated boronate then undergoes transmetalation with the arylpalladium(II) halide complex. For this compound, the presence of a strong base would facilitate the formation of the corresponding piperidin-4-yltrihydroxyborate, which is expected to be more reactive towards the palladium center.

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide or alkoxide complex. chembites.org This species can then react directly with the neutral this compound in the transmetalation step. Studies on various arylboronic acids have provided strong evidence for the prevalence of this pathway under certain conditions, particularly with weak bases in aqueous solvents. chembites.org

For saturated alkylboronic acids, computational studies have juxtaposed these pathways, suggesting that both are viable, with the relative energy barriers being influenced by the specific ligands and reaction conditions. nih.gov While direct mechanistic studies on this compound are limited, it is reasonable to infer that a similar competition between the boronate and oxo-palladium pathways exists. The choice of base and solvent system is therefore critical in directing the reaction through the most efficient pathway.

Table 1: Comparison of Proposed Transmetalation Pathways for this compound in Suzuki-Miyaura Coupling

| Pathway | Key Intermediate (Boron) | Key Intermediate (Palladium) | Proposed Mechanism |

| Boronate Pathway | Piperidin-4-yltrihydroxyborate | Arylpalladium(II) Halide | The base activates the boronic acid to a more nucleophilic boronate, which then attacks the palladium complex. |

| Oxo-Palladium Pathway | This compound | Arylpalladium(II) Hydroxide/Alkoxide | The base activates the palladium complex, which then reacts with the neutral boronic acid. |

The efficiency of the Suzuki-Miyaura coupling of this compound is profoundly influenced by the choice of ligands, bases, and additives.

Ligands: The ligands coordinated to the palladium center play a crucial role in all three elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of sp³-hybridized organoboranes, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, are often employed. mdpi.com These ligands promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, and facilitate the reductive elimination to release the final product. The steric bulk of the ligand can also influence the rate of transmetalation. libretexts.org

Bases: The choice and stoichiometry of the base are critical, as it is involved in the activation of either the boronic acid or the palladium complex. researchgate.net Strong bases like sodium hydroxide or potassium carbonate in aqueous or mixed solvent systems can favor the boronate pathway. youtube.com In contrast, weaker bases might favor the oxo-palladium pathway. The basicity of the reaction medium must be carefully controlled, as side reactions such as protodeboronation can occur, particularly with more sensitive organoboronic acids. st-andrews.ac.uk

Additives: In some cases, additives can enhance the catalytic efficiency. For instance, the addition of water to anhydrous reactions can accelerate the rate, likely by facilitating the formation of hydroxide species that participate in the transmetalation step. researchgate.net

Table 2: Influence of Reaction Parameters on the Suzuki-Miyaura Coupling of sp³-Hybridized Boronic Acids

| Parameter | Role | Common Examples for sp³-Hybridized Boronic Acids |

| Ligand | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination. | SPhos, Buchwald-type phosphines |

| Base | Activates boronic acid or palladium complex for transmetalation. | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences the reaction pathway. | Toluene, Dioxane, THF/Water mixtures |

The Chan-Lam reaction provides a valuable method for the formation of C-N and C-O bonds using organoboronic acids. organic-chemistry.orgst-andrews.ac.uk The mechanism of this copper-mediated transformation is complex and has been the subject of considerable investigation. acs.orgnih.govst-andrews.ac.ukresearchgate.net

The generally accepted mechanism for the Chan-Lam amination involves a Cu(I)/Cu(III) or a Cu(II)-based catalytic cycle. st-andrews.ac.uk

Proposed Catalytic Cycle: The reaction is believed to initiate with the coordination of the amine to a Cu(II) salt, often copper(II) acetate (B1210297). Transmetalation of the piperidinyl group from the boronic acid to the copper center would then occur. This is followed by a reductive elimination from a Cu(III) intermediate, formed via oxidation or disproportionation, to yield the desired N-piperidinyl product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. st-andrews.ac.uk

Spectroscopic studies, including NMR and EPR, combined with computational modeling, have been instrumental in identifying key intermediates in the Chan-Lam amination of arylboronic acids. acs.orgnih.govst-andrews.ac.uk These studies have provided evidence for the formation of various copper-amine and copper-boron complexes. While direct spectroscopic identification of intermediates in the reaction with this compound is not extensively reported, it is plausible that analogous intermediates are formed.

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and proceeding through different mechanistic pathways. nih.govnih.gov For the cross-coupling of sp³-hybridized organoboranes like this compound, nickel catalysis frequently involves radical intermediates. nih.govsquarespace.com

A plausible mechanism for the nickel-catalyzed cross-coupling of an alkylboronic acid involves a radical chain process. squarespace.com This can be initiated by the formation of an alkyl radical from the organoboron reagent. In the context of photoredox/nickel dual catalysis, an excited-state photocatalyst can oxidize an activated form of the alkylboronic ester to generate an alkyl radical. researchgate.net This radical can then be trapped by a Ni(0) or Ni(I) species. Alternatively, a Ni(I) complex can directly react with the alkyl halide in a cross-electrophile coupling scenario to generate an alkyl radical. nih.gov The resulting alkylnickel intermediate can then undergo reductive elimination with an aryl group on a high-valent nickel center to form the C-C bond. nih.gov The specific pathway is highly dependent on the reaction conditions, including the choice of ligand, reductant (if any), and the presence of a photocatalyst.

Copper-Mediated Chan-Lam Amination and Oxygenation Reactions

Boron-Catalyzed and Metal-Free Transformations

The direct formation of amide bonds from carboxylic acids and amines is a highly desirable transformation in organic chemistry, and boron-based catalysts have emerged as effective promoters for this reaction. While the commonly accepted mechanism has historically involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate, recent studies have brought this into question, suggesting more complex pathways. nih.govrsc.org

Detailed investigations into boron-catalyzed amidation reactions have revealed that borinic acids are not competent catalysts themselves but can undergo protodeboronation to form the actual catalytic species, the corresponding boronic acid. nih.gov This observation, coupled with the fact that at least three free coordination sites on the boron atom appear necessary for catalysis, points towards the involvement of more intricate boron species. nih.gov

Mounting evidence suggests that the formation of dimeric species with a B-X-B motif (where X can be oxygen or nitrogen) is crucial for the catalytic activity in direct amidation. nih.gov These dimeric structures are thought to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. nih.gov The facile formation of B-O-B species from boronic and borinic acids at room temperature underscores their likely importance in these catalytic cycles. nih.gov

Quantum mechanical calculations support the feasibility of several closely related pathways involving these dimeric intermediates, which are predicted to be lower in energy than the previously accepted mechanism involving a monomeric acyloxyboron species. rsc.org Spectroscopic studies have identified various boron-containing species in catalytic amidation reactions, including those indicative of B-O-B linkages and B-N interactions, further implicating their central role. ic.ac.uk The interaction between amines and boron compounds is rapid and highlights the probable involvement of boron-nitrogen interactions in the catalytic process. nih.govresearchgate.net

Table 1: Key Observations in Boron-Catalyzed Direct Amidation

| Observation | Implication for Mechanism |

| Borinic acids are not direct catalysts. nih.gov | The active catalyst is likely the corresponding boronic acid, formed via protodeboronation. nih.gov |

| At least three free coordination sites on boron are required. nih.gov | Monomeric acyloxyboron intermediates may not be the sole reactive species. nih.gov |

| Facile formation of B-O-B species. nih.gov | Dimeric boron structures are likely key intermediates. nih.gov |

| Rapid interaction between amines and boron compounds. nih.govresearchgate.net | Boron-nitrogen interactions play a significant role in the catalytic cycle. nih.govresearchgate.net |

The homologation of boronic acids with diazo compounds represents a powerful, metal-free method for carbon-carbon bond formation. researchgate.net This reaction allows for the extension of a carbon chain, often with a high degree of stereocontrol. bristol.ac.uk The mechanism of this transformation, particularly in asymmetric variants, has been the subject of detailed computational and experimental studies.

In the asymmetric homologation of alkenylboronic acids with diazo compounds, catalyzed by BINOL derivatives, the reaction is believed to proceed through a chiral BINOL ester of the boronic acid. nih.govacs.orgnih.gov The formation of this key intermediate can be complex, and additives such as alcohols can play a crucial role in preventing undesired side reactions. nih.govacs.org While alkenylboroxines readily react with diazo compounds, the corresponding alkyl boronic esters formed in the presence of an alcohol are less reactive towards them. nih.govacs.org

The reaction of the chiral BINOL-alkenylboronate with the diazo compound leads to the formation of a boron ate complex. acs.org This is followed by a 1,2-borotropic migration of the alkenyl group, which releases dinitrogen and forms the homologated chiral allylboronate. acs.org The stereoselectivity of the reaction is often dictated by steric interactions between the substituents on the diazo compound and the chiral catalyst. nih.gov The catalytic cycle is completed by the transesterification of the product with an alcohol, regenerating the active catalyst. acs.org

Mechanistic Studies of Boron-Catalyzed Direct Amidation Reactions

Multicomponent Reactions (e.g., Petasis Reaction)

The Petasis borono-Mannich reaction is a prominent multicomponent reaction that involves the coupling of an amine, a carbonyl compound (often an aldehyde), and a boronic acid to form α-amino acids and other substituted amines. dntb.gov.uaorganic-chemistry.org This reaction is valued for its ability to generate molecular complexity in a single step. organic-chemistry.org

The mechanism of the Petasis reaction involves a series of equilibrium steps. organic-chemistry.org A key feature is the formation of an iminium intermediate from the amine and the aldehyde. The organic group from the boronic acid then acts as a nucleophile, adding to this iminium species. organic-chemistry.org A proposed pathway for this nucleophilic addition involves an intramolecular transfer from a boronate adduct. organic-chemistry.org A significant advantage of the Petasis reaction over the classical Mannich reaction is the irreversible nature of this final addition step, which often leads to higher yields and a broader substrate scope. organic-chemistry.org

Achieving stereocontrol in the Petasis reaction is a significant challenge, though progress has been made through the use of chiral auxiliaries on the reactants or through asymmetric catalysis. mdpi.com The stereocenter is generated during the formation of the iminium intermediate. mdpi.com The use of enantiopure boronic acids has been explored to induce stereoselectivity, with some success. mdpi.com

Catalytic asymmetric versions of the Petasis reaction have been developed using chiral catalysts, such as VAPOL derivatives. mdpi.com Mechanistic studies using NMR and ESI-MS have pointed to the importance of the glyoxylate (B1226380) ester unit and suggest a single ligand exchange between the catalyst and the boronate. mdpi.com The development of effective strategies for stereocontrol remains an active area of research, with the full potential of this reaction yet to be realized. mdpi.com

Oxidative Processes and Side Reactions of Piperidinylboronic Acids

While piperidinylboronic acids are valuable synthetic intermediates, they can undergo side reactions, including oxidative processes. A notable side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can be particularly prevalent under certain conditions, for instance, in the presence of a carboxylic acid, which can facilitate the conversion of a borinic acid to a boronic acid. nih.gov

In the context of amidation reactions, unreactive amino-carboxylate complexes can sometimes form, which can be isolated and characterized. researchgate.net Furthermore, in reactions involving diazo compounds, the stability of the boronic acid is crucial, as unstable products can undergo protodeboronation. researchgate.net

In some transformations, the boron-containing moiety is intentionally removed. For example, in the primary amination of aryl boronic acids using a P(III)/P(V)=O catalytic cycle, the boronic acid functional group is replaced by a primary amino group. nih.gov This reaction proceeds through the capture of a transient nitroxyl (B88944) (HNO) species generated in situ. nih.gov The reaction is highly chemoselective, with amination occurring exclusively at the carbon-boron bond, even in the presence of other reactive functional groups like halides. nih.gov

Oxidative Homocoupling Pathways of Boronic Acids

The oxidative homocoupling of boronic acids is a significant reaction in organic synthesis, leading to the formation of symmetrical dimers. This transformation, while sometimes employed for the direct synthesis of symmetrical biaryls, is frequently observed as a competing side reaction during palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgacs.orgnih.gov The mechanism of this reaction is highly dependent on the catalytic system employed, with palladium and copper complexes being the most extensively studied. researchgate.netnih.gov While mechanistic studies have predominantly focused on arylboronic acids, the fundamental pathways are considered relevant for alkylboronic acids like this compound.

Palladium-Catalyzed Homocoupling

The mechanism for the palladium-catalyzed homocoupling of arylboronic acids, particularly in the presence of dioxygen as an oxidant, has been elucidated in detail. acs.orgacs.org The catalytic cycle is generally understood to initiate with a Pd(0) species.

Formation of a Palladium Peroxo Complex : In the presence of dioxygen (O₂), the active Pd(0) catalyst is oxidized to form a palladium peroxo complex, typically (η²-O₂)PdL₂ (where L is a ligand such as triphenylphosphine). acs.org This step is crucial for activating the subsequent reaction with the boronic acid.

First Transmetalation : The palladium peroxo complex reacts with the first molecule of boronic acid. The oxophilic nature of the boron atom leads to its coordination with one of the oxygen atoms of the peroxo ligand, forming an adduct. acs.orgacs.org This intermediate then reacts with a second molecule of the boronic acid to generate a trans-ArPd(OH)L₂ complex. acs.org

Second Transmetalation : The resulting arylpalladium(II) hydroxide complex undergoes a second transmetalation with another molecule of the arylboronic acid. This step displaces the hydroxide ligand to form a diarylpalladium(II) complex (trans-ArPdArL₂). acs.org

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the diarylpalladium(II) complex. This forms the symmetrical biaryl product and regenerates the catalytically active Pd(0) species, which can re-enter the catalytic cycle. acs.orgmdpi.com

Some studies suggest that palladium nanoparticles (1-5 nm) may also serve as the active catalytic species, especially in reactions that are operationally simple, running at room temperature and open to the atmosphere. acs.orgnih.gov In certain systems, particularly those catalyzed by palladium nanocubes, leached palladium oxide (PdOₓ) species are believed to be the active catalyst, coordinating with the boronic acid to form pre-transmetalation intermediates. researchgate.net The presence of a base is often crucial, as it can assist in the transmetalation step. researchgate.netresearchgate.net

Copper-Catalyzed Homocoupling

Copper-catalyzed homocoupling of boronic acids provides an alternative pathway and has been a subject of detailed mechanistic investigation. nih.govmdpi.comnih.gov Unlike some palladium-catalyzed systems, these reactions often require a base to proceed, especially when starting with a Cu(II) salt. researchgate.net

Base-Assisted Transmetalation : The reaction is initiated by a B-to-Cu(II) transmetalation. This process is significantly enabled by a coordinating base, such as hydroxide or methoxide, which forms mixed Cu-(μ-OH)-B intermediates, facilitating the transfer of the organic group from boron to copper. mdpi.comnih.govmdpi.com

Dimerization and Electron Transfer : Following the initial transmetalation, a second B-to-Cu transmetalation to form a bis-aryl Cu(II) complex is generally disfavored. mdpi.comnih.gov Instead, the mono-organocopper(II) intermediates are proposed to form dimers. These organocopper(II) dimers then undergo a coupled transmetalation-electron transfer (TET) event. mdpi.comnih.govmdpi.com

Formation of Cu(III) and Reductive Elimination : The TET process results in the formation of a bis-organocopper(III) complex. mdpi.comnih.gov This high-valent copper species readily undergoes reductive elimination to yield the symmetrical homocoupling product and a Cu(I) species, which can be re-oxidized to Cu(II) to continue the catalytic cycle. nih.govgoogle.com

Understanding these homocoupling pathways is critical for optimizing desired cross-coupling reactions by suppressing the formation of this common byproduct. mdpi.comnih.gov Control over factors like the choice of base, ligand design, and catalyst loading can help steer the reaction toward the intended product. nih.gov

Table 1: Selected Catalyst Performance in Oxidative Homocoupling of Boronic Acids

This table summarizes the yields of symmetrical biaryls from the homocoupling of various arylboronic acids using different palladium and copper-based catalytic systems.

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SIPr, p-benzoquinone | 96% | researchgate.net |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SIPr, p-benzoquinone | 95% | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SIPr, p-benzoquinone | 92% | researchgate.net |

| 4-Chlorophenylboronic acid | Pd(OAc)₂/SIPr, p-benzoquinone | 88% | researchgate.net |

| 4-Nitrophenylboronic acid | Porous Copper MOF | 92% | google.com |

| 4-Cyanophenylboronic acid | Porous Copper MOF | 92% | google.com |

| 4-Chlorophenylboronic acid | Porous Copper MOF | 92% | google.com |

| 2-Naphthylboronic acid | Porous Copper MOF | 92% | google.com |

| 4-(Dimethylamino)phenylboronic acid | Porous Copper MOF | 92% | google.com |

| Phenylboronic acid | Cupric Acetate | < 5% | google.com |

| 4-Nitrophenylboronic acid | Cupric Acetate | 19% | google.com |

Iv. Advanced Applications in Organic Synthesis

Piperidin-4-ylboronic Acid as a Versatile Building Block for Complex Chemical Structures

The utility of this compound extends to the formation of both carbon-carbon and carbon-nitrogen bonds, making it a versatile precursor for a wide array of intricate chemical structures.

Construction of Carbon-Carbon Bonds in Natural Product Synthesis

The ability to form new carbon-carbon bonds is fundamental to organic synthesis. This compound excels in this capacity, particularly in the synthesis of natural products containing the piperidine (B6355638) core. Metal-free reductive coupling reactions between boronic acids and tosylhydrazones, which can be generated from corresponding carbonyl compounds, represent a significant advancement in C-C bond formation. organic-chemistry.org This method is notable for its broad functional group tolerance and operational simplicity. organic-chemistry.org Furthermore, iterative C-C bond forming reactions have been developed using transient allylic and benzylic boronic acids, enabling the sequential construction of complex molecules. nih.gov

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. mdpi.com The synthesis of these complex molecules often relies on the strategic formation of the piperidine ring. While traditional methods for piperidine synthesis exist, modern approaches are continuously being developed. nih.gov The biosynthesis of some piperidine alkaloids, such as N-methylisopelletierine, has been a subject of investigation to understand the natural pathways of their formation. rsc.org Synthetic strategies toward tetracyclic bis-piperidine alkaloids, a complex subclass, have also been explored, showcasing the ingenuity of synthetic chemists in constructing these challenging targets. mdpi.com

Formation of Carbon-Nitrogen Bonds for Nitrogen-Containing Heterocycles

The formation of carbon-nitrogen bonds is another critical transformation where this compound and related boronic acids have proven invaluable. nptel.ac.in Recent developments have focused on transition-metal-free methods for C-N bond formation using boronic acids as carbon nucleophiles. ucm.es These methods often involve the activation of the boronic acid to form a tetrahedral boronate, which enhances its nucleophilicity. ucm.es Catalytic approaches have also been developed for the chemoselective primary amination of aryl boronic acids, allowing for the direct installation of a primary amino group. nih.gov This transformation is significant as it provides access to primary arylamines, which are important building blocks in medicinal chemistry. nih.govmdpi.com

Synthesis of Fused and Spirocyclic Piperidine Systems

The synthesis of fused and spirocyclic piperidine systems presents unique synthetic challenges due to their rigid, three-dimensional structures. Spirocyclic piperidines are of particular interest in medicinal chemistry. whiterose.ac.uk Various synthetic strategies have been developed to access these complex scaffolds. For instance, the reaction of N-sulfonylhydrazones derived from cyclic ketones with azido-functionalized boronic acids can lead to the formation of spirocyclic pyrrolidines and spiroisoindolines through a domino reaction without the need for a transition metal catalyst. researchgate.net Another approach involves the Suzuki-Miyaura cross-coupling of halogenated spiro[indole-piperidine] derivatives with arylboronic acids, which can be promoted by microwave irradiation. lmaleidykla.lt Additionally, metal-free coupling reactions of saturated heterocyclic sulfonylhydrazones with boronic acids have been reported for the synthesis of sp²–sp³ linked bicyclic systems. acs.org

Chiral Piperidinylboronic Acid Derivatives in Asymmetric Catalysis

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral piperidinylboronic acid derivatives are increasingly being utilized in this field.

Enantioselective Synthesis of Chiral Amines and α-Amino Acid Derivatives

Chiral amines and α-amino acids are fundamental building blocks for a vast number of pharmaceuticals and biologically active compounds. sioc-journal.cn The enantioselective synthesis of these molecules is therefore of great importance. The Petasis borono-Mannich reaction, a three-component reaction between an aldehyde, an amine, and a boronic acid, has emerged as a powerful tool for the synthesis of chiral amines. sioc-journal.cnchemrxiv.org Catalytic and enantioselective versions of this reaction have been developed, providing efficient access to a wide variety of chiral amino alcohols. chemrxiv.org

Furthermore, significant progress has been made in the enantioselective synthesis of α-amino acid derivatives using organoboranes and boronic acids. nih.govorganic-chemistry.org Copper-catalyzed enantioselective hydroamination of alkenylboronates and N-alkylation of carbamates with α-haloboronate esters have been developed to produce chiral α-aminoboronic acid derivatives. nih.govacs.orgacs.org These derivatives are valuable intermediates and can be considered as bioisosteres of α-amino acids. nih.gov Rhodium-catalyzed asymmetric hydroboration of α-arylenamides has also been shown to be an effective method for the synthesis of chiral α-amino tertiary boronic esters. acs.org

Contributions to Agrochemical and Materials Science Research

Beyond its utility in medicinal chemistry, this compound and its derivatives are contributing to advancements in agrochemical and materials science research. The unique structural and reactive properties of the piperidine and boronic acid moieties make this compound a valuable building block in these diverse fields.

In agrochemical research, the piperidine ring is a known toxophore found in various commercial pesticides. sigmaaldrich.com Compounds containing this scaffold have been investigated for a range of applications, including as fungicides, insecticides, and herbicides. sigmaaldrich.comnih.gov Boronic acids, in general, are also gaining significant attention in agriculture, recognized for their potential as fungicides and plant growth regulators. semanticscholar.org The Fungicide Resistance Action Committee (FRAC) has recently classified benzoxaboroles as a new class of fungicides, underscoring the growing importance of boron-containing compounds in crop protection. semanticscholar.org

Patents and research articles disclose piperidine-containing compounds for controlling animal pests and as herbicides. googleapis.comgoogle.com.na The development of novel piperidine derivatives is a continuous effort to overcome challenges such as pest resistance. googleapis.com

| Application Area | Research Focus | Relevant Compounds/Derivatives | Key Findings | Citations |

| Agrochemicals | Fungicides | Benzaldehyde thiosemicarbazide (B42300) derivatives with a piperidine moiety | Compounds exhibited moderate to good fungicidal activities against various plant pathogens. | nih.gov |

| Nematicides | Piperidin-4-ol derivatives | Certain derivatives showed good nematicidal activity against Meloidogyne incognita. | scholaris.ca | |

| Insecticides | Thiazolyl piperidine compounds | Structures show potential for insecticidal effects against aphids and other pests. | sigmaaldrich.com | |

| Herbicides | 6-Aryl-4-aminopicolinates | Use of piperidine-containing structures in the development of herbicides. | google.com.na |

In the realm of materials science, boronic acids are employed for the synthesis of advanced materials with specific, tailored properties. nih.gov They are key components in the creation of polymers and hydrogels. nih.govnih.gov Boronic acid-containing polymers are particularly notable for their applications in creating "intelligent" materials, such as glucose-responsive hydrogels for biomedical applications and materials for molecular recognition. nih.gov While specific, high-impact applications of this compound in materials science are still an emerging area, its bifunctional nature—a reactive boronic acid group and a versatile piperidine ring—makes it a promising monomer or functionalizing agent for new polymers. The piperidine unit can be used to incorporate specific physical properties or to act as a reactive handle for further polymer modification.

| Application Area | Research Focus | Potential Role of this compound | Citations |

| Materials Science | Functional Polymers | As a monomer or cross-linking agent for synthesizing polymers with specific thermal or chemical properties. | nih.gov |

| Hydrogels | Incorporation into hydrogel networks to create materials with pH-responsive or self-healing properties. | nih.gov | |

| Covalent Organic Frameworks (COFs) | Use as a building block in the design of porous materials for gas storage or catalysis. | oaepublish.com |

V. Research Frontiers in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Pharmacologically Active Compounds

The piperidine (B6355638) ring, a common motif in many pharmaceuticals, combined with the versatile reactivity of the boronic acid group, makes piperidin-4-ylboronic acid a powerful tool for drug discovery. Researchers are actively exploring its potential in creating inhibitors for a variety of enzymes implicated in disease, as well as in the development of new antimicrobial agents.

This compound in the Development of Proteasome Inhibitors

The proteasome is a critical cellular machine responsible for degrading damaged or unwanted proteins. Its inhibition has emerged as a successful strategy in cancer therapy. Boronic acids are a well-established class of proteasome inhibitors, and the incorporation of the piperidin-4-yl moiety offers a way to fine-tune the properties of these inhibitors. nih.gov

One area of investigation involves the synthesis of dipeptidyl boronic acid proteasome inhibitors. These compounds have demonstrated significantly greater potency compared to their peptidyl aldehyde counterparts. nih.gov The design of these inhibitors often involves coupling the this compound core with various amino acids and other chemical groups to optimize their binding to the proteasome's active site.

A notable example is the boronic chalcone (B49325) derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114). nih.gov This compound has shown potent growth inhibitory activity in cancer cells by inhibiting the chymotrypsin-like activity of the 20S proteasome. nih.gov This inhibition leads to the accumulation of ubiquitinated proteins, including the tumor suppressor p53, ultimately inducing apoptosis (programmed cell death). nih.gov Research has shown that AM114 is particularly effective in cells with wild-type p53 and can enhance the cell-killing effects of ionizing radiation. nih.gov

| Compound | Description | Key Findings |

| Dipeptidyl boronic acids | A class of potent and selective proteasome inhibitors. nih.gov | Exhibit enhanced potency over peptidyl aldehydes. nih.gov |

| AM114 | A boronic chalcone derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one. nih.gov | Inhibits the chymotrypsin-like activity of the 20S proteasome, leading to apoptosis. nih.gov Shows preferential toxicity to cancer cells with wild-type p53. nih.gov |

Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. drugbank.com Their dysregulation is linked to the development of cancer and other diseases, making them attractive therapeutic targets. drugbank.comnih.gov this compound has been incorporated into the design of novel HDAC inhibitors.

One approach involves creating hydroxamic acid-based inhibitors that feature a 4-piperidin-4-yl-triazole scaffold as a core structure. nih.gov Several compounds from this series have demonstrated excellent inhibitory activity against HDAC6 and have shown significant antiproliferative effects against various human tumor cell lines. nih.gov For instance, compound WY-15 was found to increase the level of acetylated histone H3 in a dose-dependent manner, a hallmark of HDAC inhibition. nih.gov

Another strategy focuses on N-substituted 4-alkylpiperidine hydroxamic acids, where the piperidine nitrogen is modified with a sulfonyl group, creating sulfonamides and sulfonyl ureas. nih.gov This work builds on previous studies that systematically varied the linker length and the connection of the aromatic capping group to optimize the geometric parameters for HDAC inhibition. nih.gov This systematic approach has led to the identification of a new class of submicromolar HDAC inhibitors with antiproliferative activity in colon carcinoma cells. nih.gov

| Inhibitor Class | Scaffold/Core Structure | Key Findings |

| Hydroxamic acid-based inhibitors | 4-Piperidin-4-yl-triazole nih.gov | Excellent HDAC6 inhibitory activity and antiproliferative effects against human tumor cell lines. nih.gov |

| N-substituted 4-alkylpiperidine hydroxamic acids | Sulfonyl group on the piperidine nitrogen nih.gov | Identification of a new class of submicromolar HDAC inhibitors with antiproliferative activity. nih.gov |

Exploration as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for breaking down endogenous fatty acid amides, such as anandamide, which are involved in pain, inflammation, and mood regulation. nih.govnih.govmdpi.com Inhibiting FAAH can increase the levels of these beneficial lipids, offering a potential therapeutic strategy for various conditions. nih.govnih.gov The piperidine structural motif has been a key element in the development of potent and selective FAAH inhibitors.

Research in this area has focused on piperidine and piperazine (B1678402) aryl ureas, which act as covalent inhibitors of FAAH. nih.govnih.gov These compounds effectively carbamylate a key serine residue (Ser241) in the enzyme's active site. nih.govnih.gov Computational studies have shown that the FAAH enzyme induces a distortion in the amide bond of these inhibitors, which facilitates the formation of the covalent bond. nih.gov This understanding of the inhibition mechanism is crucial for the rational design of new and more effective FAAH inhibitors. While direct use of this compound isn't explicitly detailed in the provided results, the established importance of the piperidine scaffold in FAAH inhibitors suggests its potential as a building block in this area.

Synthesis of CDC42 GTPase Interaction Inhibitors and Other Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.ukacs.org Consequently, kinase inhibitors are a major focus of drug discovery. ed.ac.ukacs.org this compound is being utilized in the synthesis of inhibitors for various kinases, including the CDC42 GTPase and Pim kinases.

CDC42 GTPase Interaction Inhibitors:

CDC42 is a small GTPase that, when overexpressed, is implicated in tumor progression, including cell migration and angiogenesis. nih.govnih.gov Researchers have developed a class of trisubstituted pyrimidine (B1678525) inhibitors designed to specifically block the interaction of CDC42 with its downstream effectors. nih.govnih.govacs.org In these inhibitors, the piperidin-4-yl group is a key substituent. nih.govnih.govacs.org

For example, compound 13 , N-(4-Chlorophenyl)-6-phenyl-2-(piperidin-4-yl)pyrimidin-4-amine, demonstrated micromolar potency in various cancer cell lines. nih.govacs.org The synthesis of these inhibitors often involves the use of (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid, which is a protected form of this compound. nih.govacs.org

Other Kinase Inhibitors:

The piperidine moiety is also a feature in inhibitors of other kinase families. For instance, it is present in the design of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). nih.gov The protonation of the piperidine's basic center can improve the solubility of these compounds. nih.gov Furthermore, this compound has been used in the synthesis of inhibitors for Pim kinases, which are implicated in cancer and inflammatory disorders. google.com

| Kinase Target | Inhibitor Class/Example | Key Findings |

| CDC42 GTPase | Trisubstituted pyrimidines (e.g., Compound 13 ) nih.govacs.org | Block the interaction of CDC42 with its downstream effectors, showing potential as anticancer agents. nih.govnih.govacs.org |

| ALK/BRD4 | Dual inhibitors nih.gov | The piperidine moiety can enhance solubility. nih.gov |

| Pim Kinases | Pyridineamine compounds google.com | This compound is used as a synthetic building block. google.com |

Role in the Discovery of Antimicrobial and Anti-tubercular Agents

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new drugs with novel mechanisms of action. biomedpharmajournal.org Piperidine-containing compounds have shown promise as both antimicrobial and anti-tubercular agents. biomedpharmajournal.orgnih.govnih.gov

In the context of anti-tubercular agents, piperidinols have been identified as potent inhibitors of mycobacterial growth. nih.gov These compounds are believed to act, in part, by inhibiting the mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of the bacteria within macrophages. nih.gov While the direct use of this compound is not explicitly detailed, the piperidine scaffold is clearly a key pharmacophore.

More directly, piperidine derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis and HIV. nih.gov A series of 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines were designed, with some compounds showing greater potency against M. tuberculosis than the standard drug ethambutol. nih.gov

Furthermore, piperidine-boronic acid hybrids have been explored for their antimicrobial properties when incorporated into polymer films, demonstrating potential for controlled release applications. vulcanchem.com

Integration of this compound into Peptide and Peptidomimetic Scaffolds

Peptides and peptidomimetics are important classes of therapeutic molecules that can mimic the interactions of natural peptides and proteins. nih.govrsc.org However, natural peptides often suffer from poor stability and bioavailability. Peptidomimetics are designed to overcome these limitations while retaining the desired biological activity. rsc.orgnih.gov The piperidine scaffold is a valuable component in the design of peptidomimetics, and this compound can serve as a useful building block in this context.

The piperidine ring can be used to create constrained structures that mimic the secondary structures of peptides, such as α-helices and β-turns. nih.gov For example, oligomers of cyclic β-amino acids, including those based on a pyrrolidine (B122466) ring (a close relative of piperidine), have been proposed as scaffolds for p53 mimetics. d-nb.info These scaffolds can position key functional groups in a way that mimics the arrangement of amino acid side chains in a natural α-helix. d-nb.info

The incorporation of this compound into these scaffolds can provide a point of attachment for further chemical modifications or can be used to introduce specific interactions with the target protein. The boronic acid moiety itself can form reversible covalent bonds with serine or threonine residues in a protein's active site, a strategy that has been successfully employed in the design of enzyme inhibitors.

While the direct integration of this compound into complex peptidomimetic scaffolds is an emerging area of research, the established utility of both the piperidine ring and the boronic acid group in medicinal chemistry suggests that this will be a fruitful avenue for future investigations.

Prodrug Design and Bioavailability Enhancement Utilizing Boronic Acid Moieties

The boronic acid functional group has emerged as a versatile tool in prodrug design, a strategy aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. numberanalytics.com A primary goal of this approach is to enhance a drug's bioavailability by masking functional groups that are susceptible to rapid metabolism. numberanalytics.comnih.gov Boronic acids and their esters can reversibly react with hydroxyl groups present in many drug molecules. nih.gov This temporary masking can protect the drug from first-pass metabolism, particularly O-glucuronidation, which often leads to poor oral bioavailability. nih.govnih.gov

The core principle involves attaching a boronic acid moiety, such as in this compound, to a hydroxyl group on a parent drug. This creates a boronate ester prodrug that is typically more stable and can be administered orally. nih.gov Once absorbed, the prodrug is designed to release the active pharmaceutical ingredient under physiological conditions. nih.gov This strategy has shown considerable promise in preclinical studies for various drug candidates.

A notable example is the development of a boronic acid prodrug of Endoxifen (B1662132), a selective estrogen receptor modulator (SERM) intended for breast cancer therapy. Endoxifen itself suffers from poor bioavailability due to rapid metabolism. nih.gov By masking its hydroxyl group with a pinacolate boronic acid derivative, researchers achieved a 40-fold increase in endoxifen concentration in studies, highlighting the potential of this approach. nih.gov Similarly, a boronate prodrug of doxorubicin (B1662922) was developed to enhance stability and reduce toxicity, showing significantly higher inhibitory concentration against breast cancer cell lines compared to doxorubicin alone. nih.gov Another study focused on a boronic acid prodrug of belinostat, a histone deacetylase (HDAC) inhibitor, which demonstrated improved oral bioavailability and resulted in tumor remission in a mouse xenograft model. nih.gov

These findings underscore the utility of the boronic acid moiety as a strategic component in prodrug design to overcome bioavailability hurdles.

Table 1: Examples of Boronic Acid-Based Prodrugs for Enhanced Bioavailability

| Parent Drug | Prodrug | Therapeutic Area | Key Finding |

|---|---|---|---|

| Endoxifen | Pinacolate boronic acid derivative of Endoxifen | Breast Cancer | Provided a 40-fold increase in Endoxifen concentration. nih.gov |

| Doxorubicin | Boronate doxorubicin | Breast Cancer | Showed a 30-fold higher half-maximal inhibitory concentration (IC50) against 4T1 and MDF-7 cell lines compared to doxorubicin. nih.gov |

Chemical Biology Applications in Target Validation and Pathway Probing

Beyond prodrugs, boronic acids are invaluable tools in chemical biology, serving as probes to validate biological targets and investigate cellular pathways. nih.govacs.org The ability of the boronic acid group to form reversible covalent bonds with proteins and other biomolecules makes it an exceptional chemical tool for studying dynamic biological systems. nih.govacs.org This unique interaction can be used to influence the conformational dynamics of target proteins, thereby modulating their function. nih.govacs.org

Boronic acid derivatives have been successfully designed as probes to investigate G protein-coupled receptors (GPCRs), a large family of drug targets. For instance, researchers synthesized a library of boronic acid derivatives to study the allosteric modulation of the chemokine receptor CXCR3. nih.govacs.org These probes helped identify a new allosteric binding pocket and key amino acid residues crucial for receptor activation. nih.govacs.org One derivative was identified as the first biased negative allosteric modulator of the receptor, demonstrating the power of these tools to dissect complex signaling mechanisms. nih.govacs.org

Furthermore, boronic acids are integral to the design of fluorescent probes for detecting specific analytes and cellular components. frontiersin.orgnih.gov By incorporating a boronic acid into a fluorescent molecule, scientists can create sensors that "turn on" or change their fluorescent properties upon binding to a target, such as a carbohydrate. nih.gov This has been applied to selectively label cancer cell lines that overexpress certain cell-surface carbohydrates. nih.gov Other probes are designed to react with specific molecules within a cell, such as reactive oxygen species (ROS) like hydrogen peroxide, allowing for real-time monitoring of oxidative stress and related cellular pathways. frontiersin.org

The versatility of boronic acids as reversible covalent binders and responsive chemical reporters makes them powerful instruments for target validation and the exploration of intricate biological pathways. nih.govacs.orgrsc.org

Table 2: Applications of Boronic Acid Probes in Chemical Biology

| Probe Type | Application | Target/Analyte | Key Outcome |

|---|---|---|---|

| Allosteric Modulator | Target Validation | Chemokine Receptor CXCR3 | Identification of a new allosteric binding pocket and a biased negative allosteric modulator. nih.govacs.org |

| Fluorescent Sensor | Cell Labeling | Cell-surface Carbohydrates | A bisboronic acid fluorescent probe selectively labeled a liver carcinoma cell line over a normal fibroblast cell line. nih.gov |

| Fluorescent Probe | Pathway Probing | Reactive Oxygen Species (H₂O₂) | Boronate-based probes enable the detection and quantification of biological oxidants, aiding in the study of redox biology. frontiersin.org |

Vi. Advanced Analytical and Computational Methodologies

Advanced Spectroscopic Characterization Techniques for Piperidin-4-ylboronic Acid and Intermediates

Spectroscopic methods are fundamental to the elucidation of the chemical structure and properties of this compound. High-resolution techniques offer precise information, from atomic connectivity to the vibrational modes of specific functional groups.

High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound and its synthetic intermediates, such as its N-protected analogues. nih.govnih.govlibretexts.org This non-destructive technique provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei like hydrogen (¹H), carbon (¹³C), and boron (¹¹B). nih.govipb.pt

¹H NMR: Proton NMR spectra provide information on the number of different types of protons and their neighboring environments. For piperidine-based structures, characteristic signals for the axial and equatorial protons of the piperidine (B6355638) ring can be observed. The chemical shifts are influenced by the substituents on the ring and the nitrogen atom. In the case of the free piperidine, the N-H proton signal is also present.

¹³C NMR: Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the piperidine ring are typically found in the aliphatic region of the spectrum. beilstein-journals.org The carbon atom directly attached to the boron (C-B) often shows a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing boronic acids. mdpi.com The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. A trigonal planar (sp²) boron in a boronic acid typically resonates in the range of δ 25-35 ppm. semanticscholar.orgsdsu.edu Upon interaction with Lewis bases or formation of a boronate ester, the boron atom becomes tetrahedral (sp³), causing a significant upfield shift in the spectrum to approximately δ 3-15 ppm. mdpi.comnsf.gov This makes ¹¹B NMR an excellent method for studying equilibria and binding events involving the boronic acid moiety.

The following tables summarize typical NMR data for a common protected intermediate, N-Boc-piperidine-4-boronic acid pinacol (B44631) ester, which illustrates the expected signals for the core piperidine structure.

Table 1: Representative ¹H NMR Data for N-Boc-piperidine-4-boronic acid pinacol ester Data is illustrative and based on typical values found in the literature.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C(CH₃)₃ | ~1.44 | Singlet | Protons of the tert-butoxycarbonyl (Boc) protecting group. |

| -C(CH₃)₂ | ~1.25 | Singlet | Protons of the methyl groups on the pinacol ester. |

| Piperidine H (axial) | ~1.1-1.2 | Multiplet | Protons on C2, C6, C3, C5 of the piperidine ring. |

| Piperidine H (equatorial) | ~1.7-1.8 | Multiplet | Protons on C3, C5 of the piperidine ring. |

| Piperidine CH₂-N (axial) | ~2.7-2.8 | Multiplet | Protons on C2, C6 adjacent to the nitrogen atom. |

| Piperidine CH₂-N (equatorial) | ~3.9-4.1 | Multiplet | Protons on C2, C6 adjacent to the nitrogen atom. |

| Piperidine CH-B | ~0.7-0.9 | Multiplet | Proton on C4 attached to the boronic ester group. |

Table 2: Representative ¹³C NMR Data for N-Boc-piperidine-4-boronic acid pinacol ester Data is illustrative and based on typical values found in the literature. rsc.org

| Assignment | Chemical Shift (δ, ppm) | Notes |

| C(CH₃)₃ | ~28.4 | Carbon atoms of the Boc group's methyls. |

| -C(CH₃)₂ | ~24.8 | Carbon atoms of the pinacol ester's methyls. |

| Piperidine C3, C5 | ~25-28 | Carbons adjacent to the C4 position. |

| Piperidine C2, C6 | ~42-44 | Carbons adjacent to the nitrogen atom. |

| C(CH₃)₃ | ~78.8 | Quaternary carbon of the Boc group. |

| -C(CH₃)₂ | ~83.2 | Quaternary carbons of the pinacol ester. |

| C=O | ~156.0 | Carbonyl carbon of the Boc group. |

| C-B | Not always observed | Signal is often broad or undetectable due to quadrupolar relaxation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary; some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The broad O-H stretching vibration of the boronic acid group, B(OH)₂, typically appears in the 3200-3600 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring is expected around 3300-3500 cm⁻¹. Asymmetric B-O stretching vibrations are found near 1330-1380 cm⁻¹, while C-N stretching vibrations of the piperidine ring appear in the 1150-1250 cm⁻¹ range. scialert.net C-H stretching vibrations from the piperidine ring's methylene (B1212753) groups are observed between 2850 and 3000 cm⁻¹. ijert.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric B-O stretch in boronic acids can be identified. The C-C backbone vibrations of the piperidine ring are also readily observed. researchgate.net The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule. nih.govmdpi.com

Table 3: Key Vibrational Frequencies for this compound Frequencies are approximate ranges based on characteristic values for the functional groups.

| Functional Group | Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

| B(OH)₂ | O-H stretch (broad) | 3200 - 3600 | Weak |

| Piperidine N-H | N-H stretch | 3300 - 3500 | 3300 - 3500 |

| Piperidine CH₂ | C-H stretch | 2850 - 3000 | 2850 - 3000 (Strong) |

| B-O | Asymmetric stretch | 1330 - 1380 (Strong) | Weak |

| C-N | C-N stretch | 1150 - 1250 | 1150 - 1250 |

| Piperidine Ring | Ring vibrations | Various | Various (Strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. acs.orggoogle.com For this compound (C₅H₁₂BNO₂), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula. nih.gov

Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule for analysis. rsc.org Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of water (H₂O) from the boronic acid moiety and cleavage of the piperidine ring, providing further evidence for the proposed structure.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₂BNO₂ |

| Exact Mass [M+H]⁺ | 130.1034 |

| Common Fragments | [M+H - H₂O]⁺, fragments from piperidine ring opening |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Piperidinylboronic Acid Systems

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. evitachem.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a piperidinylboronic acid derivative, it is possible to obtain definitive information on bond lengths, bond angles, and torsional angles. ijert.orgvulcanchem.com This technique can also reveal intermolecular interactions, such as hydrogen bonding between the boronic acid groups or with the piperidine nitrogen, which dictate the crystal packing. While obtaining a suitable crystal of the parent this compound can be challenging, analysis of its derivatives provides invaluable insight into the steric and electronic properties of the piperidinylboronic acid scaffold. nih.gov

When studying the interaction of this compound with biological targets like enzymes, advanced biophysical techniques are employed to quantify binding affinity.

Microscale Thermophoresis (MST): MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.govdntb.gov.uaacs.org A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement. By labeling the target protein with a fluorophore, the binding of this compound can be monitored. The resulting data is used to determine the dissociation constant (Kd), a measure of binding affinity. mdpi.com

Fluorescence Quenching: This technique is used when the target molecule is intrinsically fluorescent (e.g., contains tryptophan residues) or has a fluorescent label. dtic.mil The binding of a ligand, such as this compound, can cause a decrease (quenching) or increase in the fluorescence intensity of the target. nih.govmdpi.comcore.ac.uk This change is dependent on the concentration of the ligand and can be analyzed using models like the Stern-Volmer equation to calculate binding constants and understand the mechanism of quenching. core.ac.ukacs.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental data, providing insights into the structure, properties, and reactivity of this compound at an atomic level. mdpi.comscifiniti.com

Density Functional Theory (DFT): DFT calculations are widely used to predict the optimized geometry of the molecule, matching well with X-ray crystallographic data where available. scirp.org These calculations can also predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. researchgate.netnih.gov Furthermore, DFT can be used to analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity. scirp.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the compound's behavior. nih.gov These simulations are valuable for exploring the conformational landscape of the flexible piperidine ring and for studying how this compound interacts with a biological target, such as the active site of an enzyme. nih.gov By simulating the ligand-protein complex in a solvated environment, MD can reveal key intermolecular interactions, the stability of the binding pose, and the role of water molecules in the binding event.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems, and its application to this compound would offer significant insights. bohrium.comdergipark.org.tr DFT calculations can be employed to determine the molecule's optimized geometric structure, providing precise information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the three-dimensional arrangement of the piperidine ring in its chair or boat conformations and the orientation of the boronic acid group.

Furthermore, DFT is instrumental in elucidating the electronic properties of this compound. By calculating the distribution of electron density, researchers can identify the most electron-rich and electron-deficient regions of the molecule. This information is vital for predicting its reactivity, as nucleophilic and electrophilic attacks are more likely to occur at sites with higher and lower electron density, respectively. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be computed. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. ekb.egresearchgate.net A smaller gap generally suggests higher reactivity.

DFT calculations are also invaluable for studying reaction mechanisms involving this compound. For instance, in reactions where the boronic acid group participates, such as the formation of boronate esters with diols, DFT can be used to map out the entire reaction pathway. This includes the identification of transition states, which are high-energy structures that connect reactants and products. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of the reaction can be predicted.

| Computational Method | Basis Set | Calculated Property | Significance for this compound |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Optimized Geometry | Provides accurate bond lengths and angles of the piperidine ring and boronic acid group. |

| M06-2X | 6-311+G(d,p) | HOMO-LUMO Energies | Indicates chemical reactivity and electronic stability. |

| B3LYP | 6-311+G(d,p) | Transition State Energies | Helps in understanding reaction mechanisms and predicting reaction rates. |

| TPSS | def2-TZVP | Electron Density Distribution | Identifies nucleophilic and electrophilic sites for predicting reactivity. |

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with biological targets such as proteins. researchgate.netmdpi.comfrontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. researchgate.netnih.gov

A key application of MD simulations is the conformational analysis of this compound. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the energy landscape of these conformations can be explored through MD. asianpubs.org This analysis helps in understanding which conformations are most stable and how the molecule might change its shape in different environments, such as in solution or when binding to a protein.

When studying ligand-protein interactions, MD simulations are invaluable. physchemres.orgacs.org If this compound is identified as a potential inhibitor of an enzyme, for example, MD simulations can be used to model the binding process and the stability of the resulting complex. mdpi.comnih.gov By placing the ligand in the active site of the protein and simulating the system's evolution, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can be monitored to assess the stability of the binding pose.

Furthermore, MD simulations can be used to calculate the binding free energy between this compound and its protein target. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the strength of the interaction. This information is crucial for drug design, as it allows for the ranking of different potential drug candidates based on their predicted binding affinities.

| Simulation Parameter | Typical Value/Method | Information Gained for this compound |

|---|---|---|

| Simulation Time | 100 ns - 1 µs | Exploration of conformational space and long-term stability of ligand-protein complexes. |

| Force Field | AMBER, CHARMM, GROMOS | Accurate representation of inter- and intramolecular forces. |

| RMSD Analysis | Plot of RMSD vs. time | Assessment of conformational stability of the ligand and protein. |

| Hydrogen Bond Analysis | Number and lifetime of H-bonds | Identification of key interactions stabilizing the ligand-protein complex. |

| Binding Free Energy Calculation | MM/GBSA, MM/PBSA | Quantitative estimation of the binding affinity. |

Quantum Chemical Calculations for Understanding Boron's Reactivity Profile

Quantum chemical calculations, which encompass a range of methods including DFT and semi-empirical approaches, provide a fundamental understanding of the reactivity of the boron atom in this compound. ekb.egresearchgate.net The boron atom in a boronic acid is electron-deficient, which gives it its characteristic Lewis acidity. Quantum chemical calculations can quantify this Lewis acidity by calculating the charge distribution around the boron atom and the energy of the LUMO, which is typically localized on the boron atom.

The hybridization of the boron atom can also be investigated. In its ground state, the boron in a boronic acid is sp2 hybridized and has a trigonal planar geometry. However, it can readily accept a lone pair of electrons from a nucleophile to become sp3 hybridized with a tetrahedral geometry. Quantum chemical calculations can model this change in hybridization and the associated energy changes, which is crucial for understanding its interactions with biological nucleophiles, such as the serine residue in the active site of a serine protease.

The influence of the piperidine ring on the reactivity of the boronic acid group can also be studied. The nitrogen atom in the piperidine ring is a basic and electron-donating group, which can influence the electronic properties of the boronic acid moiety through inductive effects. Quantum chemical calculations can precisely model these electronic effects and predict how they modulate the Lewis acidity and reactivity of the boron atom.

| Quantum Chemical Method | Calculated Parameter | Insight into Boron's Reactivity |

|---|---|---|